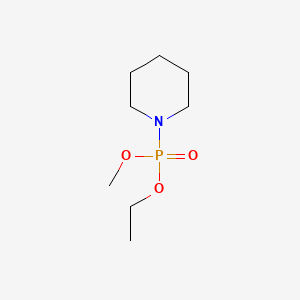

Piperidinophosphonic acid ethyl methyl ester

Descripción

Propiedades

Número CAS |

90202-82-7 |

|---|---|

Fórmula molecular |

C8H18NO3P |

Peso molecular |

207.21 g/mol |

Nombre IUPAC |

1-[ethoxy(methoxy)phosphoryl]piperidine |

InChI |

InChI=1S/C8H18NO3P/c1-3-12-13(10,11-2)9-7-5-4-6-8-9/h3-8H2,1-2H3 |

Clave InChI |

GSMAFMVZTZRIIF-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(N1CCCCC1)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster metílico etílico del ácido piperidinofosfónico típicamente implica la reacción de piperidina con derivados de ácido fosfónico. Un método común es la esterificación del ácido fosfónico con alcoholes etílico y metílico en presencia de un catalizador. Las condiciones de reacción a menudo incluyen el uso de un agente deshidratante para impulsar la reacción hasta su finalización.

Métodos de producción industrial: En un entorno industrial, la producción del éster metílico etílico del ácido piperidinofosfónico se puede lograr mediante procesos de flujo continuo. Estos procesos implican el uso de reactores de alta presión y catalizadores para garantizar una síntesis eficiente y de alto rendimiento. También se ha explorado el uso de la síntesis asistida por microondas para reducir los tiempos de reacción y mejorar los rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster metílico etílico del ácido piperidinofosfónico puede someterse a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de ácido fosfónico.

Reducción: Las reacciones de reducción pueden convertir las funcionalidades éster en alcoholes.

Sustitución: Los grupos éster se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de ácido fosfónico, alcoholes y compuestos de piperidina sustituidos .

Aplicaciones Científicas De Investigación

El éster metílico etílico del ácido piperidinofosfónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos organofosforados más complejos.

Biología: El compuesto se estudia por su potencial como sonda bioquímica y en el desarrollo de inhibidores enzimáticos.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades que involucran el metabolismo de los fosfonatos.

Industria: Se utiliza en la producción de retardantes de llama, plastificantes y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del éster metílico etílico del ácido piperidinofosfónico implica su interacción con dianas moleculares como enzimas y receptores. El grupo ácido fosfónico puede imitar a los grupos fosfato, permitiendo que el compuesto inhiba las enzimas que utilizan sustratos de fosfato. Esta inhibición puede afectar varias vías bioquímicas, lo que lleva a posibles efectos terapéuticos .

Compuestos similares:

Piperidina: Una amina heterocíclica simple que sirve como bloque de construcción para muchos productos farmacéuticos.

Derivados de ácido fosfónico: Compuestos con funcionalidades de ácido fosfónico similares, utilizados en diversas aplicaciones industriales y médicas.

Derivados de éster: Compuestos con grupos éster, ampliamente utilizados en síntesis orgánica y procesos industriales

Singularidad: El éster metílico etílico del ácido piperidinofosfónico es único debido a su combinación de un anillo de piperidina y funcionalidades éster de ácido fosfónico.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share key features with piperidinophosphonic acid ethyl methyl ester, differing primarily in substituents, backbone modifications, or ester groups:

Key Observations:

Phosphonate vs. Phosphate Backbones: Unlike the phosphate derivative in , this compound contains a phosphonic acid group (P=O bond), which enhances hydrolytic stability compared to phosphates .

Ester Group Reactivity: The ethyl and methyl ester groups in the target compound likely exhibit intermediate hydrolysis rates compared to bulkier esters (e.g., diisopropylaminoethyl in ) and smaller esters like FAMEs .

Biological Activity: The diisopropylaminoethyl substituent in confers neurotoxic properties, whereas the piperidine ring in the target compound may enhance binding to biological receptors (e.g., G-protein-coupled receptors) .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for identifying such compounds, as demonstrated in and for fatty acid esters. The methyl ester group in the target compound would produce distinct fragmentation patterns in MS, while the piperidine ring would show characteristic proton signals in ¹H-NMR .

Actividad Biológica

Piperidinophosphonic acid ethyl methyl ester (PPA-EME) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

PPA-EME is characterized by the following chemical structure:

- Chemical Formula : C8H16N1O4P

- Molecular Weight : 207.19 g/mol

The compound features a piperidine ring, which is known for its role in various biological systems, and a phosphonic acid moiety that contributes to its bioactivity.

PPA-EME exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing PPA-EME to interact with enzymes such as phosphatases and kinases. This interaction can lead to modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Antimicrobial Activity

Research has indicated that PPA-EME possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that PPA-EME could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

PPA-EME has shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated that treatment with PPA-EME resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of PPA-EME. Research involving neuronal cell cultures exposed to oxidative stress demonstrated that PPA-EME significantly reduced cell death and oxidative damage. The compound appears to enhance cellular antioxidant defenses, potentially through the upregulation of endogenous antioxidant enzymes.

Case Studies

- In Vivo Model for Antimicrobial Activity : A study conducted on mice infected with Staphylococcus aureus showed that administration of PPA-EME at doses of 10 mg/kg resulted in a significant reduction in bacterial load compared to controls. Histological analysis revealed less tissue damage and inflammation in treated mice.

- Neuroprotection in Alzheimer's Disease Models : In a transgenic mouse model of Alzheimer's disease, PPA-EME treatment improved cognitive function as assessed by maze tests and reduced amyloid plaque deposition in the brain. This suggests potential therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of Piperidinophosphonic acid ethyl methyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity. For example, NMR is critical for verifying the phosphonate moiety, with typical shifts between 20–30 ppm for alkyl phosphonates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ GC-MS with polar capillary columns (e.g., cyanosilicone-based) to assess purity and detect degradation products. Derivatization may not be required if the compound is sufficiently volatile .

- Elemental Analysis : Validate elemental composition (C, H, N, P) to confirm synthetic accuracy, especially when discrepancies arise in spectroscopic data .

Q. What solvent systems optimize extraction and purification of this compound from reaction mixtures?

- Methodological Answer :

- Biphasic Solvent Systems : Adapt the Bligh-Dyer method by homogenizing the crude product in a chloroform-methanol-water mixture (2:1:0.8 v/v). The phosphonate ester will partition into the chloroform layer, which can be isolated and evaporated under reduced pressure .

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% ethyl acetate) for further purification. Monitor fractions via TLC (Rf ~0.5 in 50% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved under varying catalytic conditions?

- Methodological Answer :

- Deuterated Solvent Screening : Test the compound in deuterated chloroform (CDCl) versus dimethyl sulfoxide (DMSO-d) to identify solvent-induced shifts or tautomerization. For example, piperidine ring protons may exhibit downfield shifts in DMSO due to hydrogen bonding .

- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to detect dynamic processes (e.g., ring puckering) that obscure signals. Slow conformational exchanges often resolve into distinct peaks at lower temperatures .

- Cross-Validation with X-ray Crystallography : If available, compare NMR data with crystal structures to confirm stereoelectronic effects .

Q. What mechanistic insights explain yield variability in synthesizing this compound using different phosphonic acid precursors?

- Methodological Answer :

- Steric and Electronic Analysis : Compare precursors like methylphosphonic acid versus bulkier analogs. Steric hindrance at the phosphorus center can reduce nucleophilic substitution efficiency, lowering yields. Use DFT calculations to model transition-state geometries .

- Catalytic Optimization : Screen catalysts (e.g., triethylamine, DBU) to enhance reactivity. For example, DBU may deprotonate intermediates more effectively, accelerating esterification .

- Reaction Monitoring : Employ in-situ NMR to track phosphonate intermediate formation and identify rate-limiting steps .

Q. How do hydrolytic stability studies inform storage protocols for this compound?

- Methodological Answer :

- Accelerated Degradation Testing : Incubate the compound in buffered solutions (pH 3–10) at 40°C for 48 hours. Analyze hydrolyzed products (e.g., free phosphonic acid) via LC-MS to determine pH-dependent degradation rates .

- Anhydrous Storage : Store under argon in sealed vials with molecular sieves (3Å) to minimize moisture ingress. Conduct periodic purity checks via GC-MS .

- Stabilizer Additives : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation in aqueous formulations .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., peaks) with theoretical simulations (using tools like NIST MS Interpreter). Deviations may indicate adduct formation (e.g., sodium/potassium) or fragmentation .

- High-Resolution MS (HRMS) : Use HRMS (Q-TOF or Orbitrap) to resolve mass accuracy within 1 ppm. For example, a deviation >5 ppm suggests contamination or incorrect elemental assignment .

Experimental Design Considerations

Q. What controls are essential for reproducibility in catalytic esterification of this compound?

- Methodological Answer :

- Blank Reactions : Run catalyst-free and substrate-free controls to identify side reactions (e.g., self-condensation of alcohols).

- Internal Standards : Add deuterated analogs (e.g., methyl-d phosphonate) to quantify reaction efficiency via NMR or GC-MS .

- Kinetic Profiling : Collect time-point samples (0–24 hours) to construct reaction progress curves and identify optimal termination points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.